![molecular formula C8H7NO6 B3054580 2-Hydroxy-3-methoxy-4-nitrobenzoic acid CAS No. 61203-50-7](/img/structure/B3054580.png)
2-Hydroxy-3-methoxy-4-nitrobenzoic acid
Overview
Description
“2-Hydroxy-4-nitrobenzoic acid” is a type of organic compound known as a nitrobenzoic acid . It’s structurally similar to “2-Methoxy-4-nitrobenzoic acid” and “3-Hydroxy-4-nitrobenzoic acid”, which are alkoxybenzoic acid derivatives .
Synthesis Analysis
While the specific synthesis process for “2-Hydroxy-3-methoxy-4-nitrobenzoic acid” isn’t available, “2-Methoxy-4-nitrobenzoic acid” has been reported to be synthesized by reacting “2-hydroxy-4-nitrobenzoic acid” with methyl iodide .Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory potential of 2-Hydroxy-3-methoxy-4-nitrobenzoic acid. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .
- Anticancer Agents : The compound’s structural features suggest it could be modified to create novel anticancer agents. Researchers investigate its effects on cancer cell lines and tumor growth .
- Nitroaromatic Detection : 2-Hydroxy-3-methoxy-4-nitrobenzoic acid has been used in detecting nitroaromatic compounds. For instance, it plays a role in CdSe-quantum dot nanocomposites for sensitive detection .
- Quantum Dot Capping Agent : Researchers have employed this compound as a capping agent for quantum dots. Its functional groups enhance the stability and optical properties of these nanomaterials .
- Starting Material for Derivatives : Chemists use 2-Hydroxy-3-methoxy-4-nitrobenzoic acid as a starting material for synthesizing related compounds. For example, it serves as a precursor for 2-Methoxy-4-nitrobenzamide, a nitroamide derivative .
- Biodegradation Studies : The compound undergoes biodegradation in the environment, leading to the formation of 2,4-dihydroxybenzoic acid (2,4-DHBA). Understanding its fate in natural systems is crucial for environmental risk assessment .
- NMR Spectroscopy : Researchers utilize 2-Hydroxy-3-methoxy-4-nitrobenzoic acid as a model compound for NMR spectroscopy studies. Its well-defined peaks aid in teaching and research .
Medicinal Chemistry and Drug Development
Analytical Chemistry and Detection
Materials Science and Nanotechnology
Organic Synthesis
Environmental Chemistry
Chemical Education and Research
properties
IUPAC Name |
2-hydroxy-3-methoxy-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMPFGBRRHGDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570759 | |
Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
CAS RN |
61203-50-7 | |
Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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